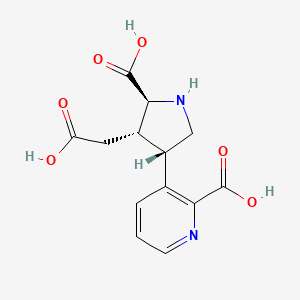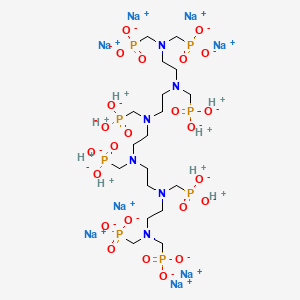
4-((1S)-1,5-Dihydroxy-1,5-dimethylhexyl)-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxysydonic acid, (S)-, is a naturally occurring bisabolane sesquiterpenoid metabolite. It is primarily derived from the endophytic fungus Aspergillus versicolor, which is isolated from Elaeocarpus decipiens Hemsl . This compound has garnered attention due to its diverse range of pharmacological activities, including cytotoxic, antibacterial, antiviral, and antifungal properties .
Preparation Methods
Hydroxysydonic acid, (S)-, can be synthesized through various methods. One common approach involves isolating it from the endophytic fungus Aspergillus versicolor . The compound can also be obtained through chemical synthesis. For instance, hydroxysydonic acid (0.1 mmol) can be dissolved in 5 mL of anhydrous dimethylformamide (DMF), followed by the addition of amine reagents, 1-hydroxybenzotriazole (HOBt, 0.12 mmol), and 1-ethyl-3-(3’-dimethylaminopropyl)-carbodiimide hydrochloride (EDC, 0.1 mmol) at 0°C .
Chemical Reactions Analysis
Hydroxysydonic acid, (S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxysydonic acid can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Hydroxysydonic acid, (S)-, has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives with enhanced pharmacological properties . In biology, it is studied for its cytotoxic activity against different cancer cell lines, including gastric carcinoma, breast cancer, and lung carcinoma epithelial cells . In medicine, hydroxysydonic acid and its derivatives are explored for their potential as antibacterial, antiviral, and antifungal agents . Additionally, it has applications in the nutraceutical and natural products industries .
Mechanism of Action
The mechanism of action of hydroxysydonic acid, (S)-, involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular processes . The compound’s antibacterial and antifungal activities are attributed to its ability to interfere with the cell wall synthesis and membrane integrity of microorganisms .
Comparison with Similar Compounds
Hydroxysydonic acid, (S)-, can be compared with other similar compounds, such as sydonic acid and asterric acid . While all these compounds share a similar bisabolane sesquiterpenoid structure, hydroxysydonic acid is unique due to its specific hydroxyl and carboxyl functional groups, which contribute to its distinct pharmacological activities . Sydonic acid, for example, lacks the hydroxyl group present in hydroxysydonic acid, resulting in different chemical reactivity and biological properties .
Properties
CAS No. |
1675975-90-2 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
4-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxybenzoic acid |
InChI |
InChI=1S/C15H22O5/c1-14(2,19)7-4-8-15(3,20)11-6-5-10(13(17)18)9-12(11)16/h5-6,9,16,19-20H,4,7-8H2,1-3H3,(H,17,18)/t15-/m0/s1 |
InChI Key |
YCUWMGPYKGLQQF-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@](CCCC(C)(C)O)(C1=C(C=C(C=C1)C(=O)O)O)O |
Canonical SMILES |
CC(C)(CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















